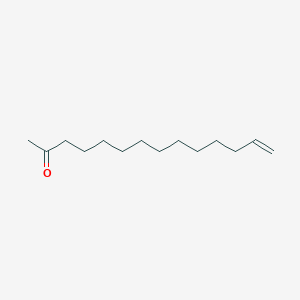

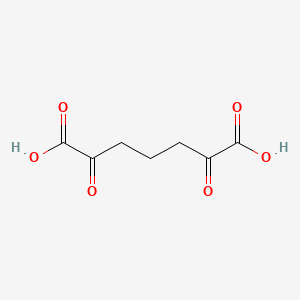

2,6-Dioxoheptanedioic acid

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dioxoheptanedioic acid are not fully detailed in the search results. The molecular weight is 188.13500 , but other properties such as density, boiling point, melting point, and flash point are not available . More comprehensive analysis would require additional data or experimental measurements.Applications De Recherche Scientifique

Synthesis and Transformation into Enantiomerically Pure Compounds : 3,5-dioxoheptanedioic acid derivatives, which are closely related to 2,6-dioxoheptanedioic acid, have been synthesized and transformed into enantiomerically pure 3,5-substituted-δ-valerolactones through Ru–(S)-BINAP-catalyzed asymmetric hydrogenation (Kiegiel et al., 2000).

Chiral Synthesis Applications : The enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid, related to 2,6-dioxoheptanedioic acid, has been achieved using chiral β-alanine α-enolate equivalents, showcasing its utility in producing specific chiral compounds (Arvanitis et al., 1996).

Environmental Bioremediation : Aminobacter sp. MSH1 uses a related compound, 2,6-dichlorobenzamide, as a sole carbon, nitrogen, and energy source, suggesting potential bioremediation applications for related compounds such as 2,6-dioxoheptanedioic acid (Raes et al., 2019).

Solid-Phase Synthesis Applications : 4-Oxoheptanedioic acid, closely related to 2,6-dioxoheptanedioic acid, serves as an orthogonal linker in the solid-phase synthesis of base-sensitive oligonucleotides, demonstrating its utility in biochemical synthesis applications (Leisvuori et al., 2008).

Biotransformation in Environmental Sciences : Studies on the biotransformation of fluorotelomer alcohol by white-rot fungus, which produced 6-oxoheptanoic acid, indicate potential environmental and biotechnological applications for similar compounds like 2,6-dioxoheptanedioic acid (Tseng et al., 2014).

Chemical Synthesis and Environmental Impacts : Research on dilute acid hydrolysis of corncob and fermentation for the production of chemicals like 2,3-butanediol highlights the broader context of chemical synthesis processes in which compounds like 2,6-dioxoheptanedioic acid might play a role (Guo et al., 2013).

Bio-Renewable Resources and Catalysis : The selective oxidation of 1,2-propanediol to lactic acid using gold-based nanoparticulate catalysts, with potential applications in the production of biodegradable polymers, reflects the kind of catalytic processes where compounds like 2,6-dioxoheptanedioic acid could be relevant (Ryabenkova et al., 2013).

Optoelectronic Applications : The study of the redox-active molecule azulene, with a focus on its 2,6-connectivity, for potential optoelectronic applications demonstrates the type of molecular research where 2,6-dioxoheptanedioic acid might be of interest (Koch et al., 2013).

Corrosion Inhibition in Materials Science : Research into the inhibition properties of spirocyclopropane derivatives for steel protection in acidic solutions shows the kind of chemical environments where 2,6-dioxoheptanedioic acid or its derivatives could potentially be applied (Chafiq et al., 2020).

Metabolic Engineering and Industrial Chemical Production : The metabolic engineering of Escherichia coli for the biosynthesis of 1,2-propanediol through lactic acid highlights the biotechnological processes where compounds like 2,6-dioxoheptanedioic acid could potentially play a role (Niu et al., 2018).

Propriétés

IUPAC Name |

2,6-dioxoheptanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O6/c8-4(6(10)11)2-1-3-5(9)7(12)13/h1-3H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOMGPBEPIHZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

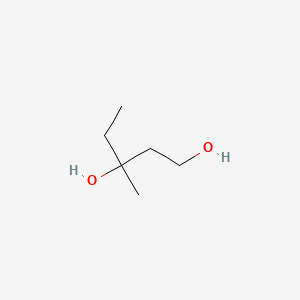

C(CC(=O)C(=O)O)CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649073 | |

| Record name | 2,6-Dioxoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dioxoheptanedioic acid | |

CAS RN |

34457-84-6 | |

| Record name | 2,6-Dioxoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3051464.png)

![2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B3051465.png)